Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium)
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Overview
Description
Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium is a compound known for its potent anti-HIV activity. It exhibits substantially longer half-life values than tenofovir in human liver microsomes, enhancing its pharmacokinetic properties in vivo . This compound is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .
Preparation Methods
The synthesis of Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium involves several steps. The compound is synthesized by functionalizing tenofovir with a C3-O-C12-trimethylsilylacetylene group. The reaction conditions typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction
Chemical Reactions Analysis
Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the alkyne group, potentially converting it to an alkene or alkane.
Common reagents used in these reactions include copper catalysts for cycloaddition and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include triazole derivatives and other modified tenofovir analogs.
Scientific Research Applications
Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium has several scientific research applications:
Mechanism of Action
The mechanism of action of Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium involves its role as a nucleotide analog reverse transcriptase inhibitor. Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate, inhibiting the viral reverse transcriptase enzyme with high potency . This inhibition prevents the replication of the HIV virus, thereby reducing viral load in infected individuals .
Comparison with Similar Compounds
Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium is unique due to its enhanced pharmacokinetic properties and prolonged half-life compared to similar compounds like tenofovir . Other similar compounds include:
Tenofovir disoproxil fumarate: A prodrug of tenofovir used in HIV and hepatitis B treatment.
Tenofovir alafenamide: Another prodrug of tenofovir with improved safety profile and efficacy.
Adefovir: A nucleotide analog used for hepatitis B treatment, less potent than tenofovir.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, safety profiles, and specific applications.
Properties
Molecular Formula |
C29H55N6O5PSi |
---|---|
Molecular Weight |
626.8 g/mol |
IUPAC Name |
azanium;[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[3-(14-trimethylsilyltetradec-13-ynoxy)propoxy]phosphinate |
InChI |
InChI=1S/C29H52N5O5PSi.H3N/c1-26(22-34-24-33-27-28(30)31-23-32-29(27)34)38-25-40(35,36)39-20-17-19-37-18-15-13-11-9-7-5-6-8-10-12-14-16-21-41(2,3)4;/h23-24,26H,5-15,17-20,22,25H2,1-4H3,(H,35,36)(H2,30,31,32);1H3/t26-;/m1./s1 |
InChI Key |
VJLNQNZHVPHART-UFTMZEDQSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCC#C[Si](C)(C)C.[NH4+] |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCC#C[Si](C)(C)C.[NH4+] |
Origin of Product |
United States |
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